
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl-: is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.2951 g/mol . This compound is characterized by its unique structure, which includes two nitrogen atoms within a cyclohexane ring, substituted with six methyl groups. It is known for its stability and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hexamethylcyclohexane with hydrazine or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as palladium or platinum, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Electrophiles (NO2+, SO3H+)
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of primary and secondary amines
Substitution: Formation of halogenated derivatives and other substituted products
Applications De Recherche Scientifique
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It helps in stabilizing metal complexes and enhancing their reactivity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. In biological systems, it may interact with cellular components, leading to the modulation of biochemical pathways and exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diazacyclohexane: Lacks the methyl substitutions, leading to different reactivity and stability.
1,2-Diazacyclooctane: Larger ring size, which affects its conformational flexibility and reactivity.
1,2-Diazabicyclo[2.2.2]octane: Contains a bicyclic structure, resulting in unique chemical properties.
Uniqueness
1,2-Diazacyclohexane, 1,2,3,3,6,6-hexamethyl- is unique due to its high degree of methyl substitution, which imparts increased steric hindrance and stability. This makes it particularly useful in applications requiring robust and stable compounds .
Propriétés
Numéro CAS |
60678-80-0 |
|---|---|
Formule moléculaire |
C10H22N2 |
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
1,2,3,3,6,6-hexamethyldiazinane |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-8-10(3,4)12(6)11(9)5/h7-8H2,1-6H3 |
Clé InChI |
MGTKIJLRSXOCDA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(N(N1C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



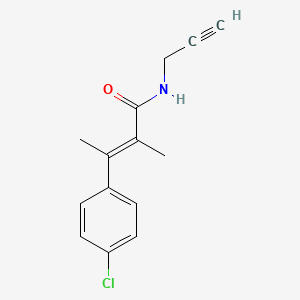
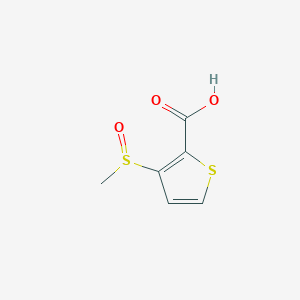

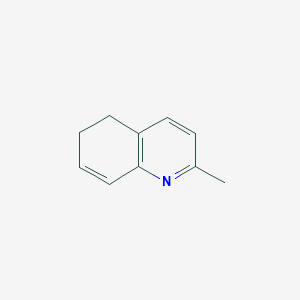
![2-Azabicyclo[3.1.0]hex-2-ene, 3,5-dimethyl-1-phenyl-](/img/structure/B14599029.png)
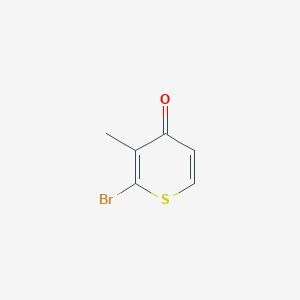
![4-[4-(4-Hydroxybutoxy)butoxy]butyl acetate](/img/structure/B14599040.png)

![N-{1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B14599045.png)
![(1E)-2-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propan-1-imine](/img/structure/B14599057.png)
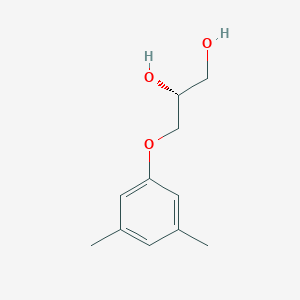

![Ethyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14599069.png)
